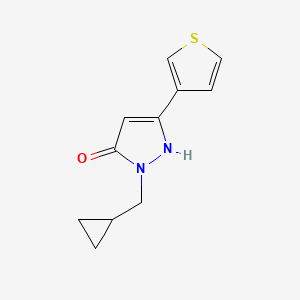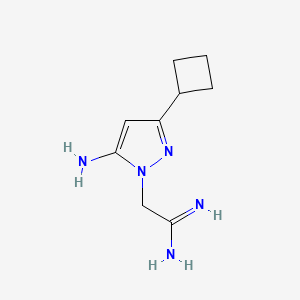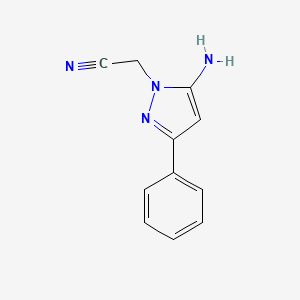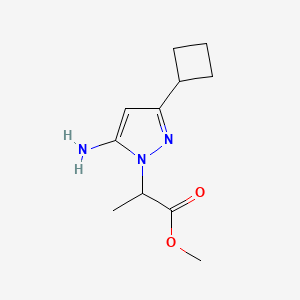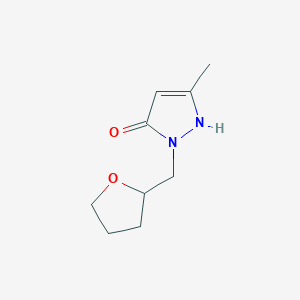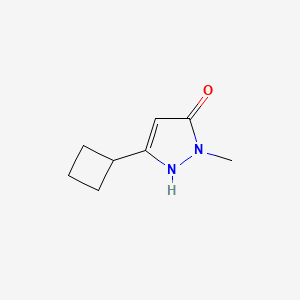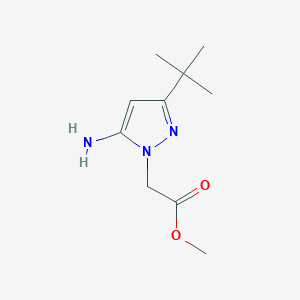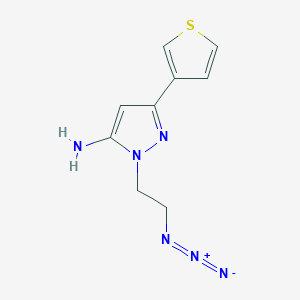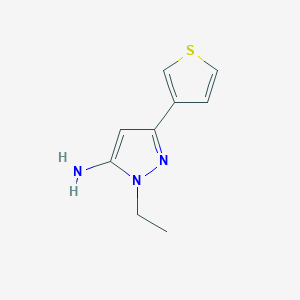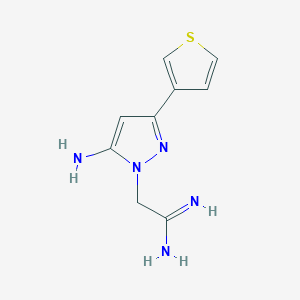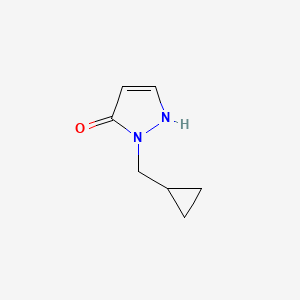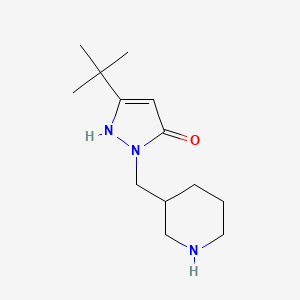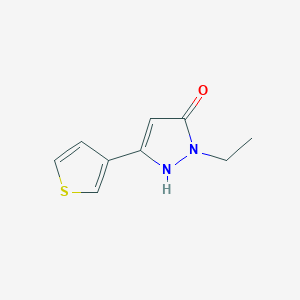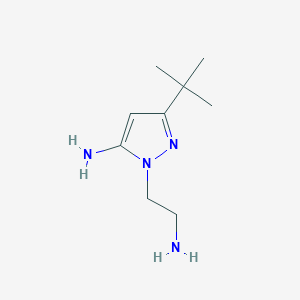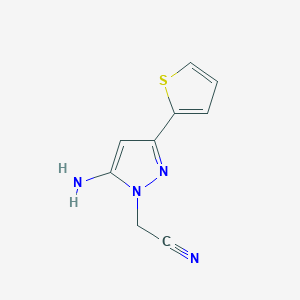
2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitril
Übersicht
Beschreibung
“2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds has been analyzed computationally through software like Gaussian and CrystalExplorer .Chemical Reactions Analysis
Thiophene-based compounds have been used in various chemical reactions. For example, reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Thiophenderivate: , wie das in unserer Verbindung von Interesse vorhandene, wurden ausgiebig auf ihre Antikrebsaktivität untersucht. Es ist bekannt, dass der Thiophenrest signifikant zur Bioaktivität pharmazeutischer Verbindungen beiträgt . Insbesondere kann das Substitutionsschema am Thiophenring optimiert werden, um bestimmte Krebszelllinien anzusprechen, was ihn zu einem wertvollen Gerüst für die Entwicklung neuer Antikrebsmittel macht.
Organische Elektronik: Halbleiter
Das Thiophenringsystem, das in unserer Verbindung gefunden wird, ist entscheidend für die Weiterentwicklung von organischen Halbleitern. Diese Materialien werden zur Herstellung von organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) verwendet . Die elektronischen Eigenschaften von Thiophen-basierten Molekülen können für spezifische Anwendungen in elektronischen Geräten feinabgestimmt werden.
Materialwissenschaft: Korrosionsschutzmittel
Im Bereich der Industriechemie und Materialwissenschaft dienen Thiophenderivate als effektive Korrosionsschutzmittel . Sie schützen Metalle vor Korrosion, indem sie eine Barriereschicht bilden, die besonders in aggressiven chemischen Umgebungen nützlich ist. Diese Anwendung ist entscheidend für die Verlängerung der Lebensdauer von Metallbauteilen in verschiedenen Industrien.
Pharmakologie: Entzündungshemmende Medikamente
Die Thiophenkomponente der Verbindung ist mit einer signifikanten entzündungshemmenden Aktivität verbunden . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Die Fähigkeit, die Entzündungsreaktion zu modulieren, ist entscheidend für die Behandlung einer Vielzahl von Krankheiten, von Arthritis bis zu Herz-Kreislauf-Erkrankungen.
Antimikrobielle Aktivität: Antibakterielle Mittel
Thiophenderivate zeigen ein breites Spektrum an antimikrobiellen Eigenschaften, einschließlich antibakterieller Aktivität . Dies ist besonders wichtig im Zeitalter der Antibiotikaresistenz, da dringend neue antibakterielle Mittel benötigt werden. Die Verbindung könnte als Ausgangspunkt für die Synthese neuer Antibiotika verwendet werden.
Neuropharmakologie: Neurotransmittersynthese
Schließlich deutet die Struktur der Verbindung auf potenzielle Anwendungen in der Neuropharmakologie hin. Es ist bekannt, dass Thiophenderivate eine Rolle bei der Synthese von Neurotransmittern spielen . Dies könnte zur Entwicklung von Medikamenten führen, die auf neurologische Erkrankungen abzielen, indem sie die Neurotransmitterspiegel im Gehirn modulieren.
Zukünftige Richtungen
The future directions of thiophene-based compounds research could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Wirkmechanismus
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Compounds containing a thiophene ring often interact with their targets through the sulfur atom in the ring . The presence of the pyrazole ring and the amino and nitrile groups could also influence its interaction with biological targets.
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiophene derivatives are known to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with thiophene derivatives, it could potentially have effects such as anti-inflammatory, antimicrobial, or anticancer activities .
Eigenschaften
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMBTOJFDBOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


